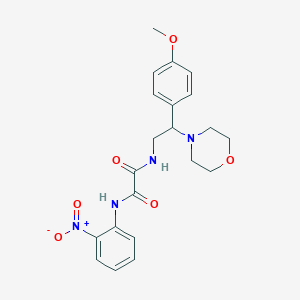![molecular formula C15H12BrN3O4 B2747351 2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide CAS No. 304447-14-1](/img/structure/B2747351.png)
2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a nitro group (-NO2), and a bromophenoxy group (Br-C6H4-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the bromine atom, a heavy halogen, could potentially make the compound suitable for analysis by techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide and nitro groups could impact its solubility in different solvents .Scientific Research Applications
Design and Synthesis for Therapeutic Applications
Researchers have explored the design, synthesis, and evaluation of compounds structurally related to 2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide for potential therapeutic applications. For example, compounds with the oxadiazole moiety have been investigated for their activity as inhibitors of specific proteins implicated in cancer. A study by Panchal et al. (2020) on oxadiazole derivatives, structurally related to the mentioned compound, highlighted their synthesis and potential as small lung cancer inhibitors targeting Collapsin response mediator protein 1 (CRMP 1) (Panchal, Rajput, & Patel, 2020).
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to this compound offer insights into their potential applications in material science and as intermediates for further chemical reactions. Zhang Da-yang (2004) detailed the synthesis process of a related compound, showcasing the methodological advancements in alkylation and nitration reactions (Zhang, 2004).
Optical Properties and Chemical Interactions
The study of optical properties and chemical interactions of related compounds provides a foundation for their application in sensor technologies and as indicators. Wannalerse et al. (2022) investigated orcinolic derivatives for their optical properties and potential as OH− indicators, revealing the interaction dynamics and structural implications on their reactivity (Wannalerse et al., 2022).
Antioxidant Activities
Exploring the antioxidant activities of bromophenols and related compounds extends the application of these chemicals to food and pharmaceutical fields as natural antioxidants. Li et al. (2012) identified new nitrogen-containing bromophenols with significant scavenging activity, highlighting the potential of these compounds in mitigating oxidative stress (Li, Li, Gloer, & Wang, 2012).
Pharmacological Evaluation
Pharmacological assessments of derivatives emphasize their potential in drug discovery, specifically targeting conditions like cancer and inflammation. Studies by Rani et al. (2016) on acetamide derivatives illustrated their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, offering a glimpse into their versatility in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-5-7-13(8-6-12)23-10-15(20)18-17-9-11-3-1-2-4-14(11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDRSABKGNIQAV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)
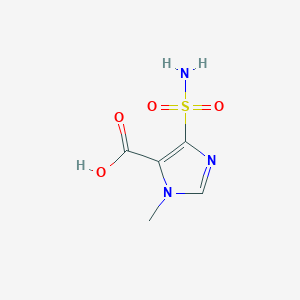
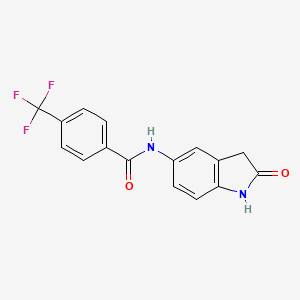
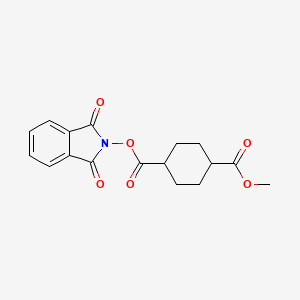
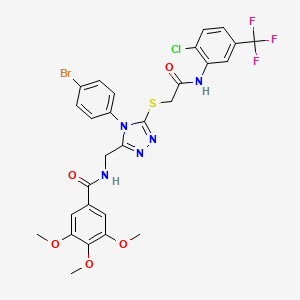
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)
![3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2747281.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)
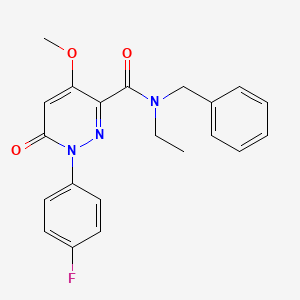

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
